
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylergoline moiety linked to a pyrimidinedione ring system. The presence of the N(sup 6)-oxide functional group adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide typically involves multiple steps, starting from commercially available precursors. The initial step often includes the preparation of the methylergoline intermediate, which is then coupled with a pyrimidinedione derivative under specific reaction conditions. The final step involves the oxidation of the nitrogen atom to form the N(sup 6)-oxide group. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide undergoes various chemical reactions, including:
Oxidation: The N(sup 6)-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the N(sup 6)-oxide group, reverting to the parent amine.
Substitution: The methylergoline moiety can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction can produce the parent amine.
科学的研究の応用
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide involves its interaction with specific molecular targets. The methylergoline moiety is known to interact with serotonin receptors, while the pyrimidinedione ring system may interact with nucleic acids or enzymes. The N(sup 6)-oxide group can participate in redox reactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Methylergometrine: A related compound with similar structural features but lacking the pyrimidinedione ring.
Ergotamine: Another ergoline derivative with distinct pharmacological properties.
Pyrimidinedione Derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is unique due to the combination of the methylergoline moiety and the pyrimidinedione ring system, along with the presence of the N(sup 6)-oxide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
121550-30-9 |
|---|---|
分子式 |
C20H22N4O3 |
分子量 |
366.4 g/mol |
IUPAC名 |
1-[[(6aR,9S,10aR)-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H22N4O3/c1-24(27)11-12(10-23-6-5-18(25)22-20(23)26)7-15-14-3-2-4-16-19(14)13(9-21-16)8-17(15)24/h2-6,9,12,15,17,21H,7-8,10-11H2,1H3,(H,22,25,26)/t12-,15+,17+,24?/m0/s1 |
InChIキー |
FVCDYYOIIAFIEM-RTOCZJPTSA-N |
異性体SMILES |
C[N+]1(C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CC(=O)NC5=O)[O-] |
正規SMILES |
C[N+]1(CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CC(=O)NC5=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





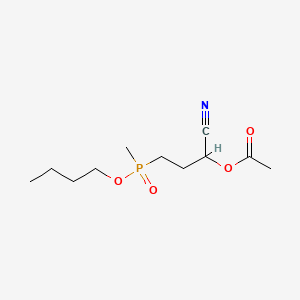

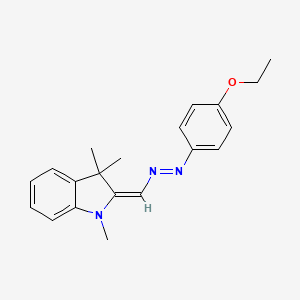
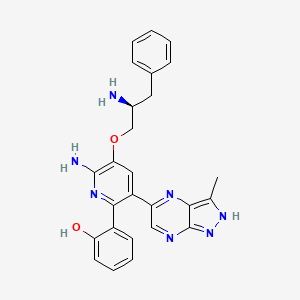
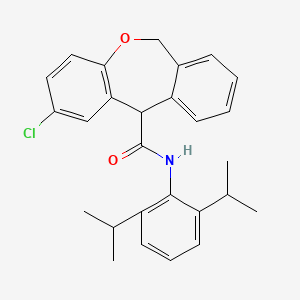
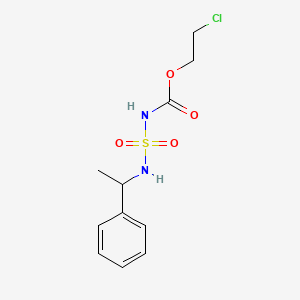
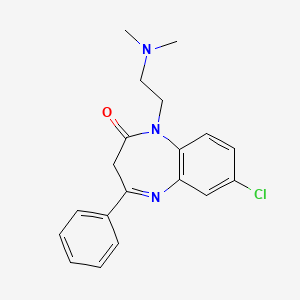

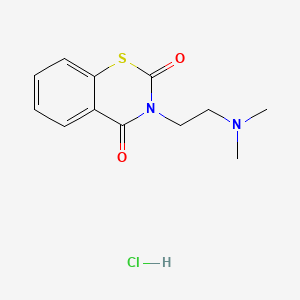
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)

